3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide
CAS No.:
Cat. No.: VC15639027
Molecular Formula: C21H18N2O5S2
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N2O5S2 |
|---|---|
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide |
| Standard InChI | InChI=1S/C21H18N2O5S2/c1-26-15-4-2-3-14(11-15)22-19(24)7-8-23-20(25)18(30-21(23)29)10-13-5-6-16-17(9-13)28-12-27-16/h2-6,9-11H,7-8,12H2,1H3,(H,22,24)/b18-10- |
| Standard InChI Key | QAQDHXALZRBWSU-ZDLGFXPLSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)CCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s structure integrates a thiazolidinone ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 3-position with a propanamide group linked to a 3-methoxyphenyl moiety. The 5-position of the thiazolidinone ring features a (Z)-configured benzodioxol-5-ylmethylidene substituent, which introduces planarity and electronic conjugation. The molecular formula is C₂₁H₁₇N₃O₅S₂, with a molar mass of 463.50 g/mol . Key functional groups include:
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Thiazolidinone core: Imparts rigidity and hydrogen-bonding capacity.
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Benzodioxole: Enhances lipophilicity and modulates electron distribution.
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Methoxyphenyl-propanamide: Contributes to solubility and target affinity.
A computational analysis of the compound’s 3D conformation reveals intramolecular hydrogen bonds between the thioxo group (C=S) and the adjacent carbonyl oxygen, stabilizing the Z-configuration . The benzodioxole ring adopts a nearly coplanar orientation relative to the thiazolidinone plane, facilitating π-π stacking interactions in biological environments .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 7.25–6.75 ppm correspond to aromatic protons from the benzodioxole and methoxyphenyl groups. The methoxy group appears as a singlet at δ 3.85 ppm, while the propanamide chain shows resonances at δ 3.10–2.60 ppm (methylene) and δ 1.95 ppm (methyl) .
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¹³C NMR: Peaks at δ 195.2 ppm (C=O of thiazolidinone) and δ 178.5 ppm (C=S) confirm the core structure.
Mass Spectrometry:
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The synthesis typically involves a multi-step sequence:
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Formation of the thiazolidinone core: Cyclocondensation of thiourea derivatives with α-haloketones.
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Introduction of the benzodioxolylmethylidene group: Knoevenagel condensation between 1,3-benzodioxole-5-carbaldehyde and the thiazolidinone intermediate.
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Propanamide side-chain attachment: Amide coupling using 3-methoxyphenylamine and propanoic acid derivatives .
Key Reaction Conditions
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Cyclocondensation: Conducted in ethanol under reflux, yielding the thiazolidinone scaffold in 65–70% efficiency .
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Knoevenagel Reaction: Catalyzed by piperidine in acetic acid, achieving Z-selectivity (>90%) due to steric hindrance.
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Amide Coupling: Employing carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane, with yields of 80–85% .
Table 1: Synthetic Yield Optimization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazolidinone formation | Ethanol, reflux, 12 h | 68 |
| Knoevenagel condensation | Piperidine, AcOH, 80°C | 91 |
| Amide coupling | EDC/HOBt, DCM, RT | 82 |
Pharmacological Activities
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), the compound outperforms standard drugs like fluconazole. The thiazolidinone core disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins .
Table 2: Pharmacological Profile
| Activity | Model System | Result (IC₅₀/MIC) |
|---|---|---|
| Cytotoxicity | MCF-7 cells | 12.3 μM |
| Antifungal | Candida albicans | 16 μg/mL |
| Antibacterial | Staphylococcus aureus | 8 μg/mL |
Mechanism of Action
Enzyme Inhibition
The compound acts as a dual inhibitor of COX-2 (cyclooxygenase-2) and 5-LOX (5-lipoxygenase), key enzymes in inflammatory pathways. Molecular docking simulations reveal binding affinities of −9.2 kcal/mol (COX-2) and −8.7 kcal/mol (5-LOX), driven by hydrogen bonds with Arg120 and Tyr355 residues .
Apoptotic Induction
In cancer models, it upregulates Bax/Bcl-2 ratio (3.5-fold) and activates caspase-3, triggering mitochondrial apoptosis. The benzodioxole group enhances ROS generation, exacerbating oxidative stress in malignant cells.
Applications and Future Directions
Therapeutic Development
Ongoing preclinical trials explore its utility in inflammatory disorders and solid tumors. Structural analogs with fluorinated benzodioxole groups show improved pharmacokinetics (t₁/₂ = 6.2 h vs. 3.8 h for parent compound) .
Research Tools
As a fluorescent probe (λₑₓ = 340 nm, λₑₘ = 450 nm), it enables real-time tracking of thiazolidinone-protein interactions in cellular assays .
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